molecular formula C21H22ClN3O3S B11584062 methyl 2-[({3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

methyl 2-[({3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11584062
M. Wt: 431.9 g/mol
InChI Key: JERQRFIZAQEAQL-UHFFFAOYSA-N
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Description

METHYL 2-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of pyrazole, benzamide, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzamide group, and finally, the thiophene moiety is incorporated. Common reagents used in these steps include hydrazines, acyl chlorides, and thiophene derivatives. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings .

Scientific Research Applications

METHYL 2-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which METHYL 2-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 2-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
  • **METHYL 2-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
  • **METHYL 2-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 2-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C21H22ClN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

methyl 2-[[3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C21H22ClN3O3S/c1-11-14(4)29-20(17(11)21(27)28-5)23-19(26)16-8-6-7-15(9-16)10-25-13(3)18(22)12(2)24-25/h6-9H,10H2,1-5H3,(H,23,26)

InChI Key

JERQRFIZAQEAQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC(=C2)CN3C(=C(C(=N3)C)Cl)C)C

Origin of Product

United States

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